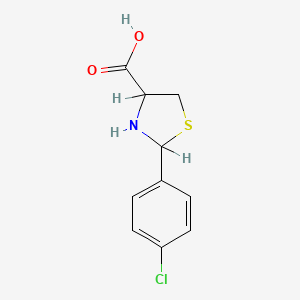

2-(4-Chlorophenyl)-1,3-thiazolidine-4-carboxylic acid

描述

Crystallographic Analysis and Conformational Studies

The crystal structure of 2-(4-chlorophenyl)-1,3-thiazolidine-4-carboxylic acid (C₁₀H₁₀ClNO₂S) has been resolved using single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P2₁ with unit cell parameters a = 6.4600(13) Å, b = 10.641(2) Å, c = 12.411(3) Å, and β = 94.52(3)°, forming a unit cell volume of 850.5(3) ų. The thiazolidine ring adopts a twisted conformation about the S–C(methylene) bond, with a puckering amplitude ($$Q$$) of 0.452 Å and a φ angle of 234.7°. The dihedral angle between the five-membered thiazolidine ring and the 4-chlorophenyl substituent measures 77.2(3)°, indicating significant non-planarity.

Table 1: Crystallographic parameters

| Parameter | Value |

|---|---|

| Space group | P2₁ |

| a (Å) | 6.4600(13) |

| b (Å) | 10.641(2) |

| c (Å) | 12.411(3) |

| β (°) | 94.52(3) |

| V (ų) | 850.5(3) |

| Z | 2 |

Stereochemical Configuration Determination via X-ray Diffraction

The absolute configuration of the compound was unambiguously assigned as (2S,4R) using anomalous dispersion effects in X-ray diffraction. Key torsional angles include:

- C2–N1–C7–S1: −174.5(4)°

- N1–C7–S1–C8: −63.2(5)°

The thiazolidine ring exhibits a half-chair conformation , with the carboxylic acid group at position 4 occupying an axial orientation. The stereochemical integrity is maintained via intramolecular hydrogen bonding between the carboxylic acid (–COOH) and the thiazolidine nitrogen, as evidenced by an O3–H⋯N1 interaction (2.67 Å).

Comparative Analysis of Diastereomeric Forms

Diastereomeric forms arise from the condensation of L-cysteine with 4-chlorobenzaldehyde, yielding (2R,4R) and (2S,4R) configurations. The ratio of diastereomers depends on reaction conditions:

Table 2: Diastereomer ratios under varying conditions

| Solvent System | Diastereomer Ratio (cis:trans) |

|---|---|

| CDCl₃/CD₃OD | 2.5:1 |

| CDCl₃/TFA | 1.4:1 |

| Methanol/Water | 3:2 |

The cis isomer (2R,4R) predominates in polar protic solvents due to stabilization by O–H⋯O hydrogen bonds. Epimerization at C2 occurs reversibly in acidic media, as shown by NMR studies.

Hydrogen Bonding Patterns and Crystal Packing Arrangements

Intermolecular O–H⋯O hydrogen bonds between carboxylic acid groups form C(7) chains propagating along the direction. Key hydrogen bond parameters include:

Table 3: Hydrogen bond geometry

| Donor–H⋯Acceptor | D–H (Å) | H⋯A (Å) | D⋯A (Å) | ∠D–H–A (°) |

|---|---|---|---|---|

| O3–H3A⋯O2 | 0.82 | 1.85 | 2.667 | 172.3 |

| O3–H3A⋯O4 | 0.82 | 2.12 | 2.831 | 145.6 |

Additional weak C–H⋯O interactions (C8–H8⋯O1: 2.89 Å) and π–π stacking between chlorophenyl rings (centroid distance: 3.78 Å) stabilize the crystal lattice. The packing efficiency, calculated as 68.9%, reflects dense molecular arrangement.

属性

IUPAC Name |

2-(4-chlorophenyl)-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO2S/c11-7-3-1-6(2-4-7)9-12-8(5-15-9)10(13)14/h1-4,8-9,12H,5H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LESQASCTNMKKPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(S1)C2=CC=C(C=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90316425 | |

| Record name | 2-(4-Chlorophenyl)-1,3-thiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90316425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34491-29-7 | |

| Record name | 34491-29-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=303518 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-Chlorophenyl)-1,3-thiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90316425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

2-(4-Chlorophenyl)-1,3-thiazolidine-4-carboxylic acid, a thiazolidine derivative, is of significant interest in medicinal chemistry due to its diverse biological activities. This compound features a thiazolidine ring that is known for its potential therapeutic applications, particularly in the fields of antimicrobial, anti-inflammatory, and antidiabetic research. This article explores the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound includes:

- Thiazolidine ring : A five-membered ring containing sulfur and nitrogen.

- 4-Chlorophenyl group : A phenyl ring substituted with a chlorine atom at the para position.

- Carboxylic acid group : Contributes to the compound's acidity and potential for hydrogen bonding.

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Enzyme modulation : The thiazolidine structure can interact with enzymes, influencing metabolic pathways.

- Receptor binding : The presence of the 4-chlorophenyl group enhances binding affinity to specific receptors involved in inflammatory responses and glucose metabolism.

- Hydrogen bonding : The carboxylic acid group facilitates interactions with target proteins, stabilizing these interactions.

Antimicrobial Activity

Research indicates that thiazolidine derivatives exhibit significant antimicrobial properties. For instance:

- In vitro studies have shown that this compound demonstrates activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

- A study reported an IC50 value of 5.12 µg/mL against Staphylococcus aureus, indicating potent antibacterial effects .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties:

- Cell culture experiments revealed that it reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages .

- A dose-dependent response was observed, with higher concentrations leading to more significant reductions in inflammation markers.

Antidiabetic Properties

Thiazolidinediones, a class of compounds related to thiazolidine derivatives, are known for their role in improving insulin sensitivity:

- Studies suggest that this compound enhances glucose uptake in muscle cells by activating PPAR-gamma receptors .

- This mechanism positions it as a potential therapeutic agent for managing type 2 diabetes.

Study on Antiviral Activity

A preliminary study assessed the antiviral potential against avian influenza virus (AIV) and infectious bronchitis virus (IBV):

- Compounds similar to this compound showed promising results with IC50 values below those of standard antiviral drugs .

Toxicological Assessment

A toxicological study conducted on zebrafish embryos highlighted potential developmental impacts:

- Exposure to varying concentrations resulted in malformations and increased mortality rates . This underscores the importance of evaluating safety alongside efficacy.

Data Summary

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Effects on Antimicrobial Activity

Thiazolidine-4-carboxylic acid derivatives with varying aromatic substituents have been synthesized and tested for antibacterial activity. Key findings include:

Table 1: Antimicrobial Activity of Selected Thiazolidine Derivatives

Key Observations :

- Nitro Substitutents : Para-nitro substitution (compound 10) exhibits superior activity against methicillin-resistant Staphylococcus aureus (MRSA) and Gram-negative pathogens compared to meta- and ortho-nitro analogs .

- Chlorophenyl vs. Nitrophenyl: The 4-chloro derivative (compound 5) shows moderate activity, suggesting electron-withdrawing groups (e.g., NO₂) enhance potency .

- Hydroxy/Methoxy Substitutions : Derivatives with hydroxyl or methoxy groups (e.g., 2-(4-methoxyphenyl)-...) are primarily studied for antioxidant and tyrosinase inhibitory activities rather than antimicrobial effects .

Structural and Physicochemical Comparisons

Table 2: Structural and Physicochemical Properties of Chlorophenyl Thiazolidine Analogs

Insights :

- Chlorine Position : The para-chloro isomer (4-Cl) shows higher antimicrobial activity than ortho (2-Cl) or meta (3-Cl) isomers, likely due to optimized steric and electronic interactions with bacterial targets .

- Bulkier Substituents : Addition of a tert-butoxycarbonyl group (e.g., compound in ) may reduce bioavailability due to increased hydrophobicity, though antitumor activity has been reported for such analogs .

Spectroscopic and Computational Studies

- FT-IR Analysis : Thiazolidine derivatives exhibit characteristic N-H stretching vibrations at ~1570–1580 cm⁻¹, confirmed in 2-(4-nitrophenyl)-... and 2-(3-nitrophenyl)-... analogs .

- DFT Studies: Computational models (e.g., B3LYP/6-311G(d,p)) predict that electron-withdrawing groups (NO₂, Cl) enhance stability and dipole moments, correlating with observed biological activity .

常见问题

Advanced Research Question

- Single-Crystal X-ray Diffraction (SCXRD) : Resolves absolute configuration and ring puckering. For example, SCXRD of analogous compounds reveals dihedral angles between the thiazolidine ring and chlorophenyl group (e.g., 85.2° in related structures) .

- Vibrational Spectroscopy : IR and Raman spectra identify characteristic C=O (1690–1710 cm⁻¹) and C-S (680–720 cm⁻¹) stretches .

- Chiral HPLC : Separates enantiomers using columns like Chiralpak IA, validated for thiazolidine derivatives .

What are the key considerations in designing biological activity assays for thiazolidine-carboxylic acid derivatives?

Advanced Research Question

- Target Selection : Prioritize enzymes like β-lactamases or proteases, where thiazolidine moieties act as inhibitors .

- In Vitro Assays : Use minimum inhibitory concentration (MIC) tests for antimicrobial activity or MTT assays for cytotoxicity .

- Solubility Optimization : Adjust pH or use DMSO/water mixtures to enhance bioavailability .

Advanced Research Question

- Molecular Dynamics (MD) Simulations : Assess binding affinity to biological targets (e.g., penicillin-binding proteins) using software like GROMACS .

- ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity) and bioavailability. For similar compounds, logP ≈ 2.1 suggests moderate membrane permeability .

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。